molecular formula C11H21NO B5914757 N-(tert-butyl)-2-cyclopentylacetamide

N-(tert-butyl)-2-cyclopentylacetamide

Cat. No.: B5914757
M. Wt: 183.29 g/mol
InChI Key: HZZBXBJRXACXEK-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-cyclopentylacetamide (CAS: 18881-04-4) is an acetamide derivative with the molecular formula C₁₁H₂₂N₂O and a molecular weight of 198.3 g/mol . Its structure features a tert-butyl group attached to the amide nitrogen and a cyclopentyl moiety at the α-position of the acetamide backbone.

Synthesis: The compound is synthesized via a Rhodium-catalyzed reaction using bromo(cyclopentyl)methyl benzoate and tert-butyl isocyanide, yielding 38% after purification by flash column chromatography (FCC) with ethyl acetate/cyclohexane gradients. The reaction proceeds under mild conditions, as confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry .

Key Properties: The cyclopentyl group introduces moderate steric bulk, while the tert-butyl substituent enhances lipophilicity and metabolic stability. These characteristics make it a candidate for pharmaceutical and materials science applications, particularly as a scaffold for bioactive molecule development .

Properties

IUPAC Name

N-tert-butyl-2-cyclopentylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-11(2,3)12-10(13)8-9-6-4-5-7-9/h9H,4-8H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZBXBJRXACXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Yield : The tert-butyl group generally reduces reaction efficiency due to steric hindrance. For example, N-(tert-butyl)-2-cyclopentylacetamide (38% yield) and 2ab (68%) underperform compared to the less hindered N-cyclohexylacetamide (85%).
  • Physical State : Bulky substituents (e.g., cyclohexyl, chlorophenyl) favor solid states, whereas smaller groups (methyl) result in liquids.
  • Melting Points : Aromatic and halogenated substituents (e.g., 4-chlorophenyl in the antileishmanial analogue) significantly elevate melting points (146–148°C vs. ~93°C for 2ab).

Structural and Functional Comparisons

  • Cyclopentyl vs. This may improve binding to biological targets, as seen in antileishmanial derivatives.
  • tert-Butyl vs. Aromatic Groups : The tert-butyl group increases lipophilicity (logP ~2.5 estimated) compared to aromatic analogues, favoring blood-brain barrier penetration in drug design. However, aromatic groups (e.g., 4-chlorophenyl) enhance π-π stacking interactions, critical for target binding in therapeutics.
  • Synthetic Methods : While the target compound uses Rh-catalyzed isocyanide chemistry, analogues like 2aa–2ac employ Rh₂(CO)₄Cl₂/DPPP systems. The latter method offers higher yields but requires transition-metal catalysts, complicating scalability.

Pharmacological and Material Science Relevance

  • Drug Development : The antileishmanial analogue N-([4ʺ-Chlorophenyl]phenylmethyl)-2-cyclopentylacetamide demonstrates the utility of cyclopentyl-tert-butyl scaffolds in antiparasitic agents.
  • Materials Science : The tert-butyl group’s steric bulk stabilizes molecular conformations in polymers and coordination complexes, as seen in pyrazole-derived ligands.

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